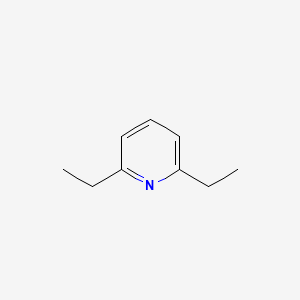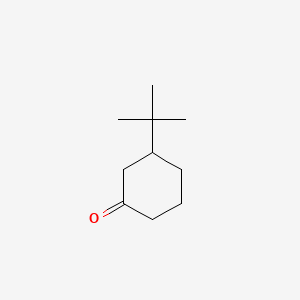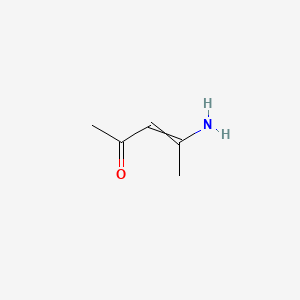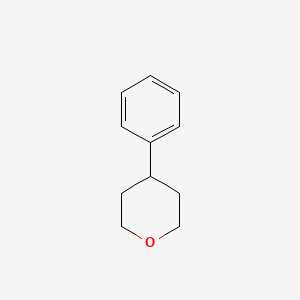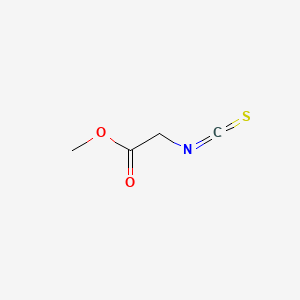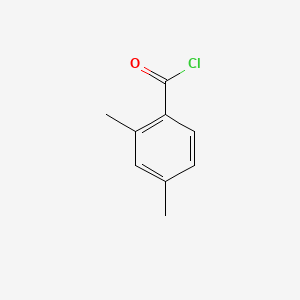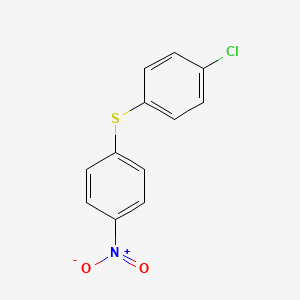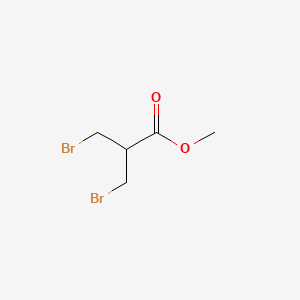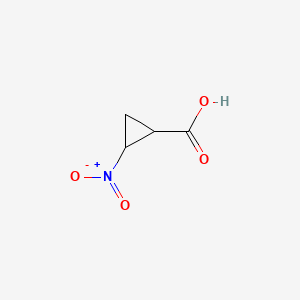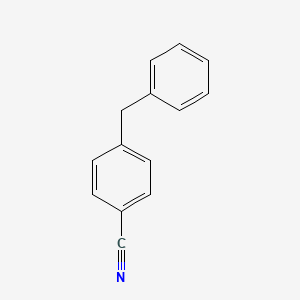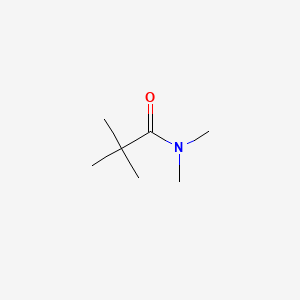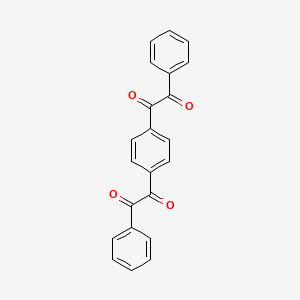
1,4-双(苯基乙二醛酰基)苯
描述
Synthesis Analysis
The synthesis of bis-substituted benzene derivatives often involves reactions such as the Knoevenagel condensation, as seen in the synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzene and related compounds . Another example is the Sonogashira C—C coupling reaction followed by a reduction process, which was used to synthesize 1,4-bis[β-(p-aminophenyl)ethyl]benzene . These methods could potentially be adapted for the synthesis of 1,4-bis(phenylglyoxaloyl)benzene.
Molecular Structure Analysis
The molecular structure of bis-substituted benzene derivatives is often characterized using techniques such as X-ray diffraction. For instance, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was determined using single-crystal X-ray diffraction, revealing a quasi-planar structure . Similarly, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was elucidated, showing a dihedral angle between the planes of the triazole and phenyl rings . These studies provide a foundation for understanding the structural aspects of 1,4-bis(phenylglyoxaloyl)benzene.
Chemical Reactions Analysis
The chemical reactivity of bis-substituted benzene derivatives can be inferred from the reactions they undergo. For example, the complex [PdLCl2] derived from a bis-substituted benzene reacts with alcohols to form a chiral cyclometallated complex . This indicates that bis-substituted benzene compounds can participate in complexation reactions with metals, which could be relevant for 1,4-bis(phenylglyoxaloyl)benzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-substituted benzene derivatives are diverse. Some compounds exhibit photoluminescent properties , while others form liquid crystalline phases . The photophysical measurements of 1,4-bis(phenylethynyl)benzene, for example, show conventional emission behavior in solution . These properties are crucial for applications in materials science and could be relevant to the study of 1,4-bis(phenylglyoxaloyl)benzene.
科学研究应用
-
Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition
- Methods of Application : The synthesis involves the reaction of cuprous phenylacetylide and p-diiodobenzene in the presence of hexamethylphosphoramide to produce p-bis(phenylethynyl)benzene. This is then oxidized with N-bromosuccinimide in the presence of dimethylsulfoxide to produce 1,4-bis(phenylglyoxaloyl)benzene .
- Results or Outcomes : The synthesized liquid crystal mixture has properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C. With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .
-
Preparation of 1,4-bis(phenyl-glyoxaloyl)benzene
- Methods of Application : The preparation involves the reaction of cuprous phenylacetylide and p-diiodobenzene in the presence of hexamethylphosphoramide to produce p-bis(phenylethynyl)benzene. This is then oxidized with N-bromosuccinimide in the presence of dimethylsulfoxide to produce 1,4-bis(phenylglyoxaloyl)benzene .
- Results or Outcomes : The method results in a higher yield of 1,4-bis(phenylglyoxaloyl)benzene than previously obtainable .
- Acid Generation by 1,4-bis(phenylsulfonyloxy)benzene Derivatives
- Summary of Application : The study of acid generation of disulfonates is interesting as it may allow to generate two molecules of benzenesulfonic acids from one molecule .
- Methods of Application : This involves the reaction of 1,4-bis(phenylsulfonyloxy)benzene with a suitable reagent to generate the corresponding disulfonates .
- Results or Outcomes : The reaction could potentially lead to the generation of two molecules of benzenesulfonic acids from one molecule .
- Synthesis of Polyphenylquinoxaline Resins
- Summary of Application : 1,4-bis(phenylglyoxaloyl)benzene is utilized as a precursor in the reaction with aromatic tetraamines to produce high temperature resistant polyphenylquinoxaline resins .
- Methods of Application : The preparation involves the reaction of cuprous phenylacetylide and p-diiodobenzene in the presence of hexamethylphosphoramide to produce p-bis(phenylethynyl)benzene. This is then oxidized with N-bromosuccinimide in the presence of dimethylsulfoxide to produce 1,4-bis(phenylglyoxaloyl)benzene .
- Results or Outcomes : The method results in a higher yield of 1,4-bis(phenylglyoxaloyl)benzene than previously obtainable .
属性
IUPAC Name |
1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGWHHUYNHBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187315 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(phenylglyoxaloyl)benzene | |
CAS RN |
3363-97-1 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3363-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)
